molecular formula C10H9NO3 B2714924 1-Methyl-2-oxo-3H-indole-4-carboxylic acid CAS No. 1522476-42-1

1-Methyl-2-oxo-3H-indole-4-carboxylic acid

Cat. No.: B2714924
CAS No.: 1522476-42-1
M. Wt: 191.186
InChI Key: ABDDQEHFBXAFKF-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-3H-indole-4-carboxylic acid is a heterocyclic compound featuring an indole backbone substituted with a methyl group at position 1, a ketone group at position 2, and a carboxylic acid moiety at position 3. This structural arrangement confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical and synthetic chemistry.

  • Acid chloride formation: Using oxalyl chloride and dimethylformamide (DMF) to activate carboxylic acids for subsequent reactions .
  • Condensation reactions: Employing malonates or thiazolidinones to functionalize the indole core .

The compound’s reactivity is influenced by the electron-withdrawing ketone and carboxylic acid groups, which may enhance its participation in nucleophilic substitutions or cyclization reactions.

Properties

IUPAC Name

1-methyl-2-oxo-3H-indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-8-4-2-3-6(10(13)14)7(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDDQEHFBXAFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C(C=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxo-3H-indole-4-carboxylic acid typically involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions. For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-3H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

1-Methyl-2-oxo-3H-indole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-3H-indole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Key Observations:

Positional Effects: The placement of the carboxylic acid group (C2 vs. C3 vs. C4) significantly alters solubility and biological activity. For instance, C2-substituted derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) are often less polar than C4-substituted analogues .

Biological Activity: Compounds with thiazolidinone or Schiff base moieties (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) demonstrate pronounced anti-inflammatory and analgesic properties .

Synthetic Challenges: Derivatives requiring harsh conditions (e.g., acetic acid reflux for thiazolidinone formation) may compromise yield or purity . Safety protocols for halogenated analogues (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) necessitate specialized handling .

Biological Activity

1-Methyl-2-oxo-3H-indole-4-carboxylic acid is a significant derivative of indole, a compound known for its diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Overview of 1-Methyl-2-oxo-3H-indole-4-carboxylic Acid

1-Methyl-2-oxo-3H-indole-4-carboxylic acid exhibits a range of biological activities attributed to its structural features. Indole derivatives are recognized for their roles in various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial properties. The compound’s ability to interact with multiple biological targets underpins its therapeutic potential.

The biological activity of 1-methyl-2-oxo-3H-indole-4-carboxylic acid is primarily mediated through:

  • Receptor Binding : The compound binds with high affinity to various receptors, influencing numerous biochemical pathways.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic processes, which can lead to altered cellular functions.

Biochemical Pathways

1-Methyl-2-oxo-3H-indole-4-carboxylic acid is involved in several critical biochemical pathways:

  • Antiviral Activity : It demonstrates activity against viral infections by interfering with viral replication processes.
  • Antimicrobial Effects : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
  • Anticancer Potential : Research indicates that it can induce apoptosis in cancer cells through mechanisms such as tubulin polymerization inhibition and caspase activation.

Comparative Biological Activity

The following table summarizes the biological activities of 1-methyl-2-oxo-3H-indole-4-carboxylic acid compared to other indole derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityAntiviral Activity
1-Methyl-2-oxo-3H-indole-4-carboxylic acidModerateHighModerate
Indole-3-acetic acidLowModerateLow
Indole-3-carbinolHighModerateLow
TryptophanLowLowLow

Antimicrobial Activity

A study demonstrated that various indole derivatives, including 1-methyl-2-oxo-3H-indole-4-carboxylic acid, exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics such as ampicillin and streptomycin. For instance, certain derivatives showed MIC values ranging from 0.004 to 0.03 mg/mL against Escherichia coli and Enterobacter cloacae, indicating strong antibacterial properties .

Anticancer Properties

Research focusing on indole derivatives has highlighted their potential as apoptosis inducers. A specific study involving related compounds showed that modifications at the 3-position of the indole ring significantly enhanced apoptotic activity in breast cancer cell lines (T47D). Compounds similar to 1-methyl-2-oxo-3H-indole-4-carboxylic acid displayed EC50 values as low as 0.1 µM, indicating potent anticancer effects .

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